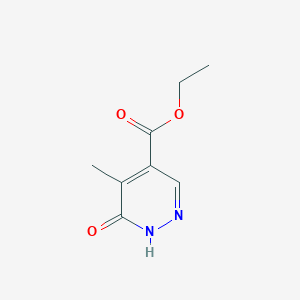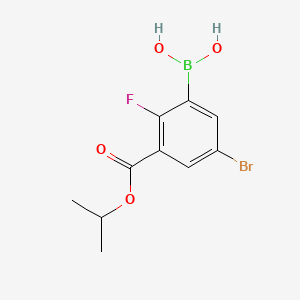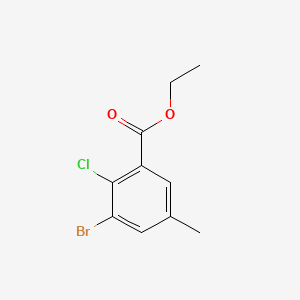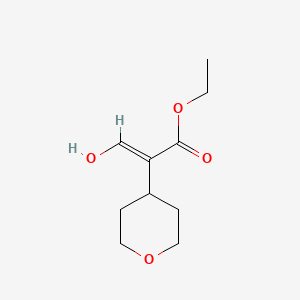
Benzyl 2-bromo-6-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-bromo-6-chlorobenzoate: is an organic compound with the molecular formula C14H10BrClO2 It is a derivative of benzoic acid, where the benzyl group is esterified with 2-bromo-6-chlorobenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-6-chlorobenzoate typically involves the esterification of 2-bromo-6-chlorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-bromo-6-chlorobenzoic acid+benzyl alcoholacid catalystBenzyl 2-bromo-6-chlorobenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of microreactors can enhance the reaction rate and ensure uniform mixing of reactants.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzyl 2-bromo-6-chlorobenzoate can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of benzoic acids.
Reduction: Formation of benzyl alcohol derivatives.
Applications De Recherche Scientifique
Benzyl 2-bromo-6-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its structural similarity to natural substrates.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-bromo-6-chlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Benzyl 2-bromobenzoate
- Benzyl 2-chlorobenzoate
- Benzyl 2,6-dichlorobenzoate
Comparison: Benzyl 2-bromo-6-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. Compared to Benzyl 2-bromobenzoate and Benzyl 2-chlorobenzoate, the dual halogenation in this compound provides distinct chemical and physical properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C14H10BrClO2 |
|---|---|
Poids moléculaire |
325.58 g/mol |
Nom IUPAC |
benzyl 2-bromo-6-chlorobenzoate |
InChI |
InChI=1S/C14H10BrClO2/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
WYUGWUGFXUMGAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


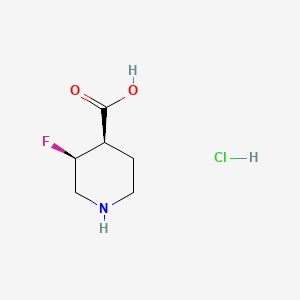
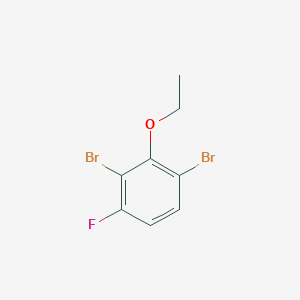

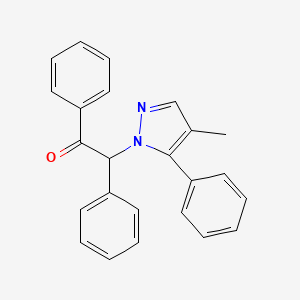
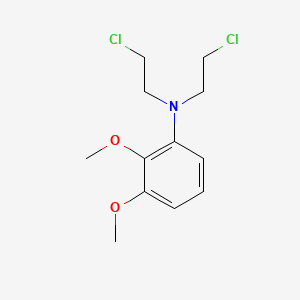

![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
![Imidazo[1,2-A]pyrazin-3-ylboronic acid](/img/structure/B14022617.png)
